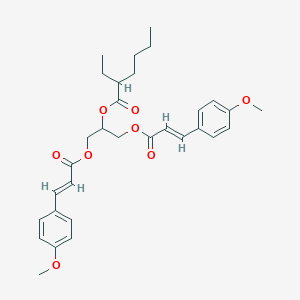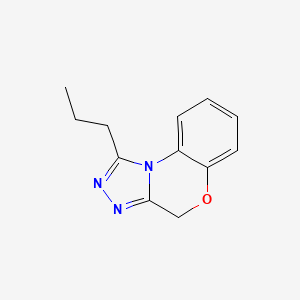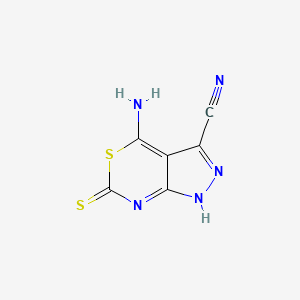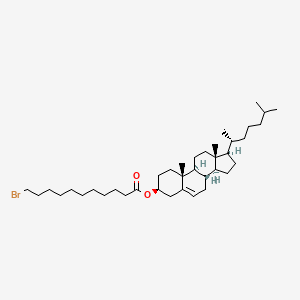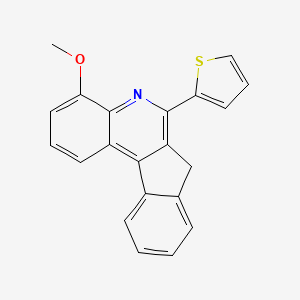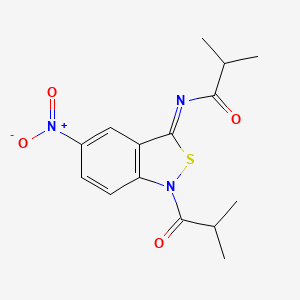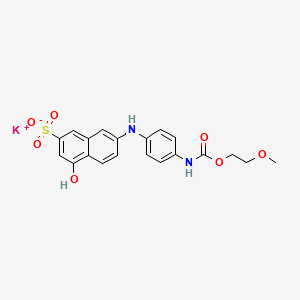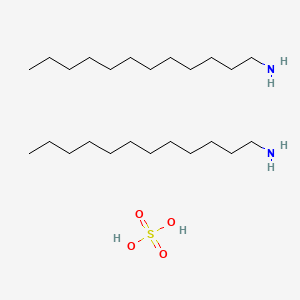
1-Dodecanamine, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanamine, sulfate is an organic compound with the molecular formula C12H27N. It is a long-chain primary amine, commonly known as dodecylamine. This compound is characterized by its hydrophobic alkyl chain and a polar amine group, making it useful in various applications, particularly in surfactants and corrosion inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Dodecanamine can be synthesized through several methods. One common method involves the hydrogenation of dodecanenitrile. The reaction typically requires a catalyst such as Raney nickel and is carried out under high pressure and temperature conditions. Another method involves the reaction of dodecyl chloride with ammonia or an amine in the presence of a solvent like ethanol.
Industrial Production Methods
In industrial settings, 1-Dodecanamine is often produced through the catalytic hydrogenation of fatty nitriles derived from natural fats and oils. This method is preferred due to its efficiency and the availability of raw materials. The process involves the use of high-pressure hydrogen gas and a metal catalyst, such as nickel or cobalt.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Produces nitriles or amides.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in the formation of various substituted amines.
Applications De Recherche Scientifique
1-Dodecanamine, sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a corrosion inhibitor.
Biology: Employed in the preparation of biological membranes and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of 1-Dodecanamine, sulfate is primarily based on its ability to interact with both hydrophobic and hydrophilic environments. The long alkyl chain interacts with hydrophobic surfaces, while the amine group can form hydrogen bonds and ionic interactions with hydrophilic molecules. This dual interaction capability makes it effective as a surfactant and corrosion inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decanamine: A shorter chain amine with similar properties but lower hydrophobicity.
1-Tetradecanamine: A longer chain amine with increased hydrophobicity and higher melting point.
1-Hexadecanamine: An even longer chain amine, often used in similar applications but with different physical properties.
Uniqueness
1-Dodecanamine, sulfate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective in applications requiring both surfactant and corrosion inhibition properties.
Propriétés
Numéro CAS |
26741-74-2 |
|---|---|
Formule moléculaire |
C24H56N2O4S |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
dodecan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C12H27N.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h2*2-13H2,1H3;(H2,1,2,3,4) |
Clé InChI |
OVRWSOABJJYTBD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN.CCCCCCCCCCCCN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



